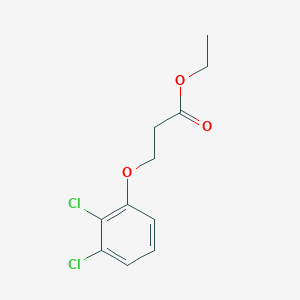

Ethyl 3-(2,3-dichloro-phenoxy)propanoate

CAS No.:

Cat. No.: VC13410843

Molecular Formula: C11H12Cl2O3

Molecular Weight: 263.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12Cl2O3 |

|---|---|

| Molecular Weight | 263.11 g/mol |

| IUPAC Name | ethyl 3-(2,3-dichlorophenoxy)propanoate |

| Standard InChI | InChI=1S/C11H12Cl2O3/c1-2-15-10(14)6-7-16-9-5-3-4-8(12)11(9)13/h3-5H,2,6-7H2,1H3 |

| Standard InChI Key | XYGPPOKIHIKLQY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCOC1=C(C(=CC=C1)Cl)Cl |

| Canonical SMILES | CCOC(=O)CCOC1=C(C(=CC=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 3-(2,3-dichloro-phenoxy)propanoate is characterized by a propanoic acid backbone where the carboxylic acid group is esterified with ethanol, and the central carbon chain is ether-linked to a 2,3-dichlorophenoxy group. The IUPAC name, ethyl 3-(2,3-dichlorophenoxy)propanoate, reflects this arrangement. The presence of chlorine atoms at the 2- and 3-positions of the phenoxy ring enhances the compound’s lipophilicity and stability, which are critical for its herbicidal efficacy .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂Cl₂O₃ | |

| Molecular Weight | 263.11 g/mol | |

| Canonical SMILES | CCOC(=O)CCOC1=C(C(=CC=C1)Cl)Cl | |

| PubChem CID | 43365269 |

Synthesis and Manufacturing

Reaction Pathways

The synthesis of Ethyl 3-(2,3-dichloro-phenoxy)propanoate typically involves a nucleophilic substitution reaction between 2,3-dichlorophenol and ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K₂CO₃) . This reaction proceeds via the formation of a phenoxide ion, which attacks the electrophilic carbon of the bromopropanoate ester.

Example Synthesis Protocol:

-

Alkylation: 2,3-Dichlorophenol (0.1 mol) is dissolved in DMF, and K₂CO₃ (0.12 mol) is added to generate the phenoxide ion.

-

Esterification: Ethyl 3-bromopropanoate (0.11 mol) is introduced dropwise at 80–90°C, and the mixture is stirred for 3–4 hours under nitrogen .

-

Workup: The reaction is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography or recrystallization .

Table 2: Comparative Synthesis of Phenoxypropanoate Esters

Industrial-Scale Production

Industrial manufacturing processes optimize for cost-effectiveness and scalability. Continuous-flow reactors and catalytic systems (e.g., phase-transfer catalysts) may enhance reaction efficiency and reduce byproduct formation . Post-synthesis purification often involves distillation or solvent extraction to achieve ≥98% purity, as required for agricultural formulations.

Herbicidal Activity and Mechanism of Action

Target Organisms and Selectivity

Ethyl 3-(2,3-dichloro-phenoxy)propanoate is hypothesized to act as a post-emergence herbicide, targeting grassy weeds in broadleaf crops such as soybeans and cotton. Its selectivity arises from differential metabolism in crops versus weeds, where resistant species rapidly detoxify the compound via hydrolysis or conjugation .

Biochemical Mode of Action

Like other phenoxy herbicides (e.g., 2,4-D), this compound likely mimics auxin, a plant growth hormone, causing uncontrolled cell proliferation and vascular tissue destruction . Chlorine substituents on the aromatic ring enhance binding to auxin receptors, while the propanoate chain improves translocation within plant tissues.

| Herbicide | Target Weeds | LD₅₀ (Oral, Rat) | Mechanism | Source |

|---|---|---|---|---|

| 2,4-D | Broadleaf weeds | 639 mg/kg | Auxin mimicry | |

| Ethyl 3-(2,3-dichloro-phenoxy)propanoate | Grassy weeds | Not reported | Putative auxin disruption |

Toxicological and Environmental Profile

Human Health Risks

Although specific toxicological data for Ethyl 3-(2,3-dichloro-phenoxy)propanoate are scarce, structurally related compounds like 2,4-D exhibit oral LD₅₀ values in rats ranging from 300–700 mg/kg, classifying them as moderately toxic . Potential hazards include skin irritation, eye damage, and systemic effects such as myotonia and gastrointestinal distress .

Ecotoxicology

Phenoxypropanoates are generally persistent in soil (half-life: 10–30 days) and may leach into groundwater, posing risks to aquatic organisms. Chronic exposure in aquatic ecosystems can lead to bioaccumulation and endocrine disruption in fish .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the phenoxy and propanoate groups could optimize herbicidal potency and selectivity.

-

Ecotoxicity Studies: Long-term aquatic toxicity assays are needed to assess impacts on non-target species.

-

Degradation Pathways: Identification of soil metabolites will clarify environmental persistence and breakdown mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume